Rel-(3R,4S)-4-(7-fluorochroman-6-yl)-2-oxopyrrolidine-3-carboxylic acid
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Overview
Description
Rel-(3R,4S)-4-(7-fluorochroman-6-yl)-2-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4S)-4-(7-fluorochroman-6-yl)-2-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the fluorochroman group. Common synthetic routes may include:
Step 1: Formation of the pyrrolidine ring through cyclization reactions.
Step 2: Introduction of the fluorochroman group via nucleophilic substitution or other suitable reactions.
Step 3: Final modifications and purification to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Rel-(3R,4S)-4-(7-fluorochroman-6-yl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or other reduced forms.
Substitution: Replacement of specific atoms or groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of Rel-(3R,4S)-4-(7-fluorochroman-6-yl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Rel-(3R,4S)-4-(7-fluorochroman-6-yl)-2-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
Similar Compounds: Other pyrrolidine carboxylic acids, fluorinated aromatic compounds.
Properties
Molecular Formula |
C14H14FNO4 |
---|---|
Molecular Weight |
279.26 g/mol |
IUPAC Name |
(3R,4S)-4-(7-fluoro-3,4-dihydro-2H-chromen-6-yl)-2-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H14FNO4/c15-10-5-11-7(2-1-3-20-11)4-8(10)9-6-16-13(17)12(9)14(18)19/h4-5,9,12H,1-3,6H2,(H,16,17)(H,18,19)/t9-,12-/m1/s1 |
InChI Key |
WLIKNCPLYIZDQC-BXKDBHETSA-N |
Isomeric SMILES |
C1CC2=CC(=C(C=C2OC1)F)[C@H]3CNC(=O)[C@@H]3C(=O)O |
Canonical SMILES |
C1CC2=CC(=C(C=C2OC1)F)C3CNC(=O)C3C(=O)O |
Origin of Product |
United States |
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